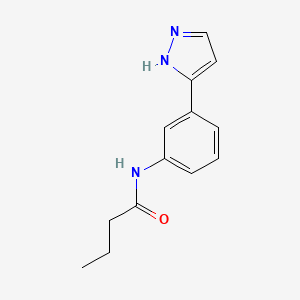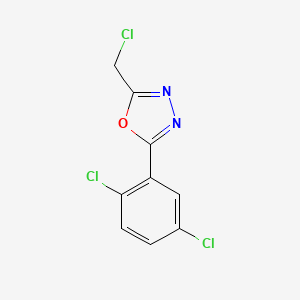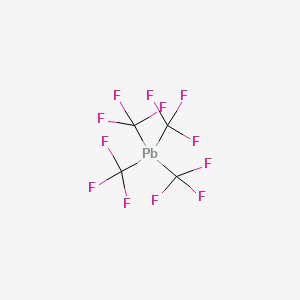
Tetrakis(trifluoromethyl)plumbane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(trifluoromethyl)plumbane is an organolead compound with the chemical formula Pb(CF₃)₄ It is characterized by the presence of four trifluoromethyl groups attached to a central lead atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrakis(trifluoromethyl)plumbane can be synthesized through several methods. One common approach involves the reaction of lead chloride with hexafluoroethane in a plasma reaction . Another method includes the reaction of tetraphenyllead or tetra-p-tolyllead with tetrakis(trifluoromethyl)tin at elevated temperatures around 80°C .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Tetrakis(trifluoromethyl)plumbane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of lead oxides and other by-products.
Substitution: It can participate in substitution reactions where the trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions: Reagents such as halogens, acids, and bases are commonly used in reactions involving this compound. The conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lead oxides, while substitution reactions can produce a variety of organolead compounds with different functional groups.
Scientific Research Applications
Tetrakis(trifluoromethyl)plumbane has several applications in scientific research:
Biology: The compound’s unique properties make it a subject of study in biochemical research, although its specific biological applications are still being explored.
Medicine: Research is ongoing to investigate potential medicinal uses, especially in the development of fluorinated pharmaceuticals.
Industry: this compound is used in the production of specialized materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which tetrakis(trifluoromethyl)plumbane exerts its effects involves the interaction of its trifluoromethyl groups with various molecular targets. These interactions can lead to the formation of new chemical bonds and the modification of existing ones. The pathways involved are complex and depend on the specific reactions and conditions.
Comparison with Similar Compounds
Tetrakis(trifluoromethyl)stannane: Similar in structure but with a central tin atom instead of lead.
Tetrakis(trifluoromethyl)silane: Contains a silicon atom at the center.
Tetrakis(trifluoromethyl)germane: Features a germanium atom in place of lead.
Uniqueness: Tetrakis(trifluoromethyl)plumbane is unique due to the presence of lead, which imparts distinct chemical properties compared to its silicon, tin, and germanium analogs
Properties
CAS No. |
4556-29-0 |
|---|---|
Molecular Formula |
C4F12Pb |
Molecular Weight |
483 g/mol |
IUPAC Name |
tetrakis(trifluoromethyl)plumbane |
InChI |
InChI=1S/4CF3.Pb/c4*2-1(3)4; |
InChI Key |
ASZHEGAMHNBNGA-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)[Pb](C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




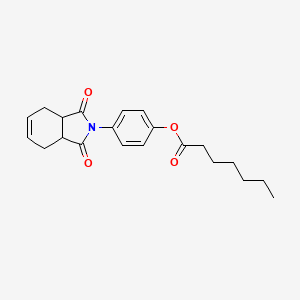
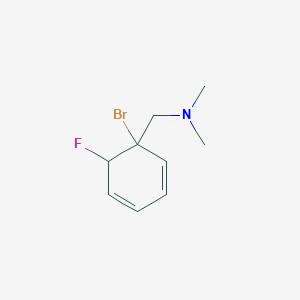

![N'-(3-Chlorophenyl)-N-methyl-N-[2-methyl-1-(methylsulfanyl)propyl]urea](/img/structure/B14133789.png)
![3-[4-(Trifluoromethyl)phenoxy]propan-1-ol](/img/structure/B14133802.png)
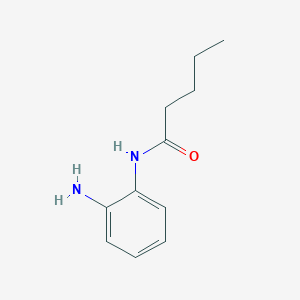
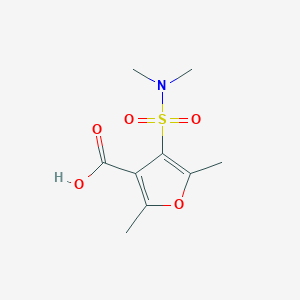

![1,1,2-Tribromo-3,3,8-triphenyl-1,3-dihydrocyclobuta[b]naphthalene](/img/structure/B14133827.png)
